molecular formula C9H12N2O B8143197 2-Cyclobutoxy-5-methylpyrimidine

2-Cyclobutoxy-5-methylpyrimidine

Cat. No.: B8143197
M. Wt: 164.20 g/mol
InChI Key: AZEVLAJNKLRUHB-UHFFFAOYSA-N
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Description

2-Cyclobutoxy-5-methylpyrimidine is a chemical compound with the molecular formula C9H12N2O. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-5-methylpyrimidine typically involves the reaction of cyclobutanol with 5-methylpyrimidine under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxy-5-methylpyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclobutoxy-5-methylpyrimidine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be utilized in the study of biological systems and processes, such as enzyme inhibition or receptor binding.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclobutoxy-5-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Cyclobutoxy-5-(methylthio)pyrimidine

  • 2-Cyclobutoxy-5-methylpyrimidinone

  • 2-Cyclobutoxy-5-ethylpyrimidine

  • 2-Cyclobutoxy-5-propylpyrimidine

This comprehensive overview provides a detailed understanding of 2-Cyclobutoxy-5-methylpyrimidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclobutyloxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-5-10-9(11-6-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEVLAJNKLRUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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